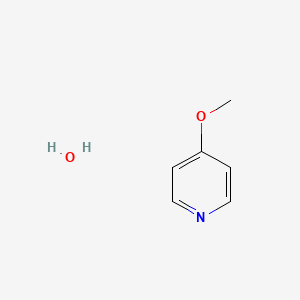

4-Methoxypyridine hydrate

描述

属性

CAS 编号 |

731863-18-6 |

|---|---|

分子式 |

C6H9NO2 |

分子量 |

127.14 g/mol |

IUPAC 名称 |

4-methoxypyridine;hydrate |

InChI |

InChI=1S/C6H7NO.H2O/c1-8-6-2-4-7-5-3-6;/h2-5H,1H3;1H2 |

InChI 键 |

MTPDJOOTUZTBDY-UHFFFAOYSA-N |

SMILES |

COC1=CC=NC=C1.O |

规范 SMILES |

COC1=CC=NC=C1.O |

产品来源 |

United States |

Synthetic Methodologies and Preparative Routes for 4 Methoxypyridine Hydrate Systems

Direct Synthesis Strategies for 4-Methoxypyridine (B45360) Hydrate (B1144303)

The direct synthesis of 4-methoxypyridine hydrate typically involves the formation of 4-methoxypyridine followed by its hydration. 4-Methoxypyridine itself is a colorless to slightly yellow clear liquid with a melting point of 4°C and a boiling point of 191°C innospk.com. Due to its hygroscopic nature, it can form a hydrate upon exposure to water. The formation of the hydrate is a straightforward process, though specific conditions for isolating a stable, crystalline hydrate are not extensively detailed in the literature. The alkalinity of 4-methoxypyridine, derived from its pyridine (B92270) structure, allows it to readily interact with water molecules innospk.com.

A common laboratory-scale synthesis of 4-methoxypyridine involves the methylation of 4-hydroxypyridine. However, this can be complicated by the tautomerism of 4-hydroxypyridine, which can lead to a mixture of N-alkylated and O-alkylated products researchgate.net. When 4-methoxypyridine is treated with methyl iodide without a solvent, it primarily forms the 4-methoxy-1-methylpyridin-1-ium salt researchgate.net.

Another route to 4-methoxypyridine is through the catalytic hydrogenation of 4-methoxypyridine-N-oxide chemicalbook.com. This method is effective for producing the anhydrous form, which can then be hydrated.

Preparation via Hydrated Precursors

4-Methoxypyridine N-oxide is a stable, crystalline solid that can exist in a hydrated form researchgate.netclearsynth.comoakwoodchemical.com. This hydrated precursor serves as a convenient starting material for the synthesis of 4-methoxypyridine, which can subsequently be hydrated. The conversion involves the deoxygenation of the N-oxide.

A well-established method for this transformation is catalytic hydrogenation chemicalbook.com. The reaction typically proceeds under mild conditions and gives a high yield of the corresponding pyridine. Other deoxygenation methods for pyridine N-oxides include the use of reagents like hexabutyldistannane (B1337062) or 1,2-dichlorotetrabutyldistannane, which can selectively reduce the N-oxide under mild conditions.

The general reaction for the preparation of 4-methoxypyridine N-oxide involves the oxidation of 4-methoxypyridine with a peroxide, such as hydrogen peroxide in acetic acid researchgate.net.

Table 1: Synthesis of 4-Methoxypyridine from 4-Methoxypyridine N-Oxide

| Precursor | Reagent | Product | Key Advantage |

|---|---|---|---|

| 4-Methoxypyridine N-Oxide | Catalytic Hydrogenation | 4-Methoxypyridine | High yield and clean reaction |

Chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) can be used as a starting material for the synthesis of 4-methoxypyridine derivatives sigmaaldrich.com. The synthesis of chelidamic acid itself can be achieved from chelidonic acid and ammonia, with reported yields of up to 98% chemicalbook.com. The process involves several steps to convert chelidamic acid to 4-methoxypyridine.

A synthetic route starting from chelidamic acid involves its esterification to produce dimethyl 4-hydroxypyridine-2,6-dicarboxylate rsc.org. This intermediate can then undergo further reactions. A related synthesis involves the reaction of dimethyl 4-bromopyridine-2,6-dioate with potassium hydroxide, followed by acidification to yield 4-bromopyridine-2,6-dicarboxylic acid rsc.org. While not a direct route to 4-methoxypyridine, these transformations highlight the utility of chelidamic acid derivatives in pyridine chemistry. A plausible, though not explicitly detailed, multi-step synthesis from chelidamic acid to 4-methoxypyridine would likely involve decarboxylation followed by O-methylation of the resulting 4-hydroxypyridine.

Derivatization Methods and Functionalization Pathways for Hydrate Derivatives

4-Methoxypyridine is a versatile building block for the synthesis of more complex molecules innospk.comchemicalbook.com. While reactions are typically carried out on the anhydrous form, the hydrate can be used as a starting material, with the water of hydration being removed in situ or tolerated by the reaction conditions.

One important functionalization pathway is the dearomative addition of Grignard reagents to 4-methoxypyridinium ions, which are formed in situ nih.govacs.org. This method allows for the synthesis of chiral dihydro-4-pyridones with high enantioselectivity nih.gov. The reaction involves the activation of 4-methoxypyridine with an acylating agent, such as phenyl chloroformate, followed by the copper-catalyzed addition of the Grignard reagent nih.govacs.org. This approach has been shown to be effective for various substituted 4-methoxypyridines acs.org.

Another functionalization strategy is the direct C-H functionalization of the pyridine ring. Palladium-mediated direct pyridine functionalization has been used to create C-C bonds at the 4-position of the pyridine ring, providing a powerful tool for building complex molecular architectures nih.gov. This method avoids the need for pre-functionalization of the pyridine starting material nih.gov.

Ortho-lithiation of 4-methoxypyridine using a strong base like mesityllithium (B1247292) has also been investigated, offering another avenue for selective functionalization chemicalbook.com.

Table 2: Functionalization Reactions of 4-Methoxypyridine

| Reaction Type | Reagents | Product Type | Key Feature |

|---|---|---|---|

| Dearomative Alkylation | Grignard Reagent, Chiral Copper Catalyst | Chiral Dihydro-4-pyridones | High enantioselectivity nih.gov |

| Direct C-H Functionalization | Palladium Catalyst | C4-Substituted Pyridines | No pre-functionalization needed nih.gov |

Controlled Crystallization and Hydrate Phase Formation

The formation of hydrates is an exothermic process, and their dissociation is endothermic mdpi.com. While the existence of 4-methoxypyridine N-oxide hydrate is well-documented researchgate.netclearsynth.comoakwoodchemical.com, specific studies on the controlled crystallization and different hydrate phases of 4-methoxypyridine itself are limited in the provided search results.

Generally, the formation of a specific hydrate phase depends on factors such as temperature, pressure, and the activity of water in the system. Controlled crystallization techniques, such as varying the solvent system, cooling rate, and the use of seeding crystals, could potentially be employed to isolate different hydrate forms of 4-methoxypyridine. The stability of these hydrates would be dependent on the thermodynamic conditions. For instance, in gas hydrate systems, enthalpy changes of hydrate formation are crucial for understanding their stability, and similar principles would apply to this compound mdpi.com.

Further research would be needed to fully characterize the phase diagram of the 4-methoxypyridine-water system and to identify the conditions for the formation of specific, stable hydrate structures.

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the structure and dynamics of 4-Methoxypyridine (B45360) hydrate (B1144303) at the atomic level. Both solution-state and solid-state NMR techniques offer unique insights into its behavior.

Solution-State NMR for Reaction Mechanistic Studies

In solution, NMR is instrumental in elucidating the mechanisms of reactions involving 4-Methoxypyridine. For instance, ¹H-NMR has been used to study the interaction of 4-methoxypyridine with microsomal cytochrome P-450. By measuring the longitudinal relaxation times (T1) of the α-CH, β-CH, and O-CH₃ protons at varying concentrations, researchers can determine the paramagnetic contribution to the relaxation. Such studies have revealed that in the complex formed with P-450, the 4-methoxypyridine molecule orients itself with the nitrogen atom of the pyridine (B92270) ring directed towards the Fe³⁺ center of the cytochrome. sigmaaldrich.com This provides critical information on binding orientation and intermolecular interactions that drive the reaction mechanism.

Typical ¹H-NMR Chemical Shifts for 4-Methoxypyridine

| Proton | Chemical Shift (δ) in ppm |

|---|---|

| Methoxy (B1213986) Protons (-OCH₃) | ~3.8 |

| Pyridine Protons (H-3, H-5) | ~6.7 |

| Pyridine Protons (H-2, H-6) | ~8.2 |

Note: Exact shifts can vary based on solvent and concentration.

Solid-State NMR for Crystalline Structure Elucidation

While solution NMR averages out anisotropic interactions due to rapid molecular tumbling, solid-state NMR (ssNMR) provides detailed information about the molecular structure and packing in the crystalline state. emory.edu For hydrated compounds like 4-Methoxypyridine hydrate, ssNMR can distinguish between different crystalline forms (polymorphs) and provide information on the local environment of the water molecules. Techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) are employed to obtain high-resolution spectra of solid samples. emory.edu By analyzing the chemical shift anisotropy and dipolar couplings, it is possible to determine bond lengths, angles, and the orientation of molecules within the crystal lattice, complementing data from X-ray diffraction.

NMR Investigations of Supramolecular Recognition

NMR spectroscopy is a key technique for studying the non-covalent interactions that govern the formation of larger, organized structures in supramolecular chemistry. Pyridine derivatives are often used in the construction of host-guest systems. NMR titration experiments, where the chemical shifts of the host or guest protons are monitored upon complex formation, can be used to determine association constants and the geometry of the resulting complex. For example, studies on pillararenes, a class of macrocyclic host molecules, use ¹H NMR to investigate the binding of guest molecules, demonstrating how changes in chemical shifts upon encapsulation provide evidence of host-guest interactions. nih.govaalto.fiscielo.br Similar principles are applied to understand how this compound might participate in supramolecular assemblies, with the pyridine nitrogen and the methoxy group acting as potential recognition sites.

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman Spectroscopy)

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are highly effective for identifying functional groups, studying intermolecular forces like hydrogen bonding, and confirming the hydration state of a compound.

Definitive Identification of Molecular Functional Groups and Hydration States

The vibrational spectra of this compound exhibit characteristic bands that allow for its definitive identification.

Pyridine Ring Modes: The stretching and bending vibrations of the pyridine ring appear in the 1600-1400 cm⁻¹ region.

C-O-C Stretching: The methoxy group is identified by its characteristic C-O-C stretching vibrations, typically observed as strong bands in the infrared spectrum.

Water of Hydration: The presence of water molecules is confirmed by broad absorption bands in the FT-IR spectrum in the 3500-3200 cm⁻¹ region, corresponding to the O-H stretching vibrations of the water molecules. A bending mode for water (H-O-H scissoring) is also typically observed around 1650 cm⁻¹.

ATR-FTIR spectroscopic imaging is a powerful extension of this technique, allowing for the visualization of hydration and dehydration processes in real-time, which is particularly relevant for studying hydrated compounds. mdpi.com Similarly, Raman spectroscopy can be used to analyze hydrate structures, with different cage structures giving rise to distinct spectral features. frontiersin.orgfrontiersin.org

Selected Vibrational Modes for 4-Methoxypyridine Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| O-H Stretch (Water) | 3500-3200 (broad) | FT-IR |

| C-H Stretch (Aromatic) | ~3100-3000 | FT-IR, Raman |

| C=C, C=N Ring Stretch | ~1600-1450 | FT-IR, Raman |

| CH₃ Asymmetric Deformation | ~1470 | FT-IR |

| C-O-C Asymmetric Stretch | ~1250 | FT-IR |

| C-O-C Symmetric Stretch | ~1030 | FT-IR |

Note: Data derived from related pyridine compounds. Specific values for the hydrate may vary.

Detailed Analysis of Hydrogen Bond Vibrational Modes

Hydrogen bonding plays a crucial role in the structure and properties of this compound, primarily involving the water molecules and the nitrogen atom of the pyridine ring. Vibrational spectroscopy is exceptionally sensitive to these interactions.

The formation of a hydrogen bond (N···H-O) weakens the covalent O-H bond, causing its stretching frequency to shift to a lower wavenumber (a "red shift") in the FT-IR spectrum. acs.orgnih.gov The extent of this shift correlates with the strength of the hydrogen bond. Furthermore, the O-H stretching band often becomes significantly broader and more intense upon hydrogen bonding.

Surface-Enhanced Infrared Absorption Spectroscopy (SEIRAS) for Adsorption Dynamics

Surface-Enhanced Infrared Absorption Spectroscopy (SEIRAS) is a powerful technique for probing the vibrational properties of molecules at interfaces, offering high sensitivity for in-situ studies of adsorption and reaction dynamics on metal surfaces. This technique has been effectively employed to characterize the adsorption behavior of 4-methoxypyridine (MOP), a known metal nanoparticle stabilizer, on gold (Au) and copper (Cu) film electrodes.

Studies conducted under electrochemical control reveal that the adsorption of 4-methoxypyridine on gold films is highly dependent on the electrical state of the electrode and the electrolyte's acidity. Through analysis of the transition dipole moments, determined from DFT calculations, SEIRA spectra support an adsorption configuration through the ring nitrogen, which is particularly dominant in neutral pH conditions. nist.gov The orientation of the adsorbed molecule can be manipulated by the applied potential. A horizontal adsorption geometry is observed on negatively charged surfaces in acidic media, while a vertical orientation is adopted over a wide range of potentials in neutral solutions. nist.gov Furthermore, ions present in the electrolyte can compete with 4-methoxypyridine for adsorption sites, particularly at positive potentials, influencing the surface coverage and dynamics. nist.gov

On copper nanostructured films, SEIRAS has been used to evaluate the performance of electrodeposited Cu nanoparticles as catalysts. 4-Methoxypyridine serves as a convenient probe molecule, exhibiting potential-dependent adsorption and desorption on the copper surface. nist.gov The intensity of the characteristic vibrational peaks in the SEIRA spectra, such as the one at 1510 cm⁻¹, correlates with the surface coverage of the adsorbate and is influenced by the charge density of the electrodeposited copper. nist.gov

Table 1: Adsorption Behavior of 4-Methoxypyridine on Metal Surfaces Studied by SEIRAS

| Metal Surface | pH Condition | Electrode Potential | Observed Adsorption Geometry | Reference |

| Gold (Au) | Acidic | Negative | Horizontal | nist.gov |

| Gold (Au) | Neutral | Wide Range | Vertical (via ring Nitrogen) | nist.gov |

| Copper (Cu) | Not Specified | Potential-Dependent | Adsorption/Desorption Observed | nist.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from a ground state to a higher energy excited state. This technique provides valuable information about the electronic structure of molecules containing chromophores—functional groups with valence electrons of low excitation energy.

The electronic structure of 4-methoxypyridine, like other aromatic and heterocyclic compounds, features π (pi) and n (non-bonding) electrons that can undergo electronic transitions upon absorbing UV-Vis radiation. The primary transitions accessible in the conventional UV-Vis range (200-800 nm) are π → π* and n → π* transitions.

π → π* Transitions: The pyridine ring in 4-methoxypyridine contains a conjugated π system. Absorption of energy can excite an electron from a π bonding molecular orbital (the Highest Occupied Molecular Orbital, HOMO) to a π* anti-bonding molecular orbital (the Lowest Unoccupied Molecular Orbital, LUMO). These transitions are typically strong, resulting in high molar absorptivity.

n → π* Transitions: The nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group possess lone pairs of electrons in non-bonding orbitals (n). These electrons can be promoted to a π* anti-bonding orbital. The n → π* transitions require less energy (occur at longer wavelengths) compared to π → π* transitions within the same chromophore but are generally much weaker in intensity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that determines the lowest energy electronic excitation possible. For conjugated systems like 4-methoxypyridine, this energy gap corresponds to the absorption of UV light. The UV/Visible spectrum for the closely related compound, 4-Methoxypyridine-N-oxide, shows a characteristic absorption pattern indicative of these electronic transitions.

When 4-methoxypyridine acts as a ligand in a coordination complex with a transition metal, new electronic transitions can arise, known as charge-transfer (CT) transitions. These are often much more intense than d-d transitions and can occur in the visible region of the spectrum, imparting color to the complex. Depending on the direction of electron transfer upon excitation, they are classified as Ligand-to-Metal Charge Transfer (LMCT) or Metal-to-Ligand Charge Transfer (MLCT).

Ligand-to-Metal Charge Transfer (LMCT): In LMCT, an electron is promoted from a molecular orbital that is primarily ligand-based to one that is primarily metal-based. This phenomenon is favored when the ligand (4-methoxypyridine) has high-energy lone pairs and the metal is in a high oxidation state with low-lying empty or partially filled d-orbitals. For instance, the interaction of pyridine with a TiO₂ surface can induce an LMCT under visible light, where an electron transfers from the pyridine ligand to the titanium metal center.

Metal-to-Ligand Charge Transfer (MLCT): In MLCT, an electron is excited from a d-orbital of the metal to an empty π* anti-bonding orbital of the ligand. This is common for complexes with metals in low oxidation states and ligands possessing low-lying π* orbitals, such as the pyridine ring of 4-methoxypyridine. MLCT transitions have been observed in complexes of ruthenium with poly(4-vinylpyridine) and in various complexes involving bipyridine ligands, which are structurally analogous to 4-methoxypyridine.

The energy and intensity of these charge-transfer bands provide insight into the electronic coupling between the 4-methoxypyridine ligand and the metal center.

Table 2: Common Electronic Transitions for 4-Methoxypyridine and its Complexes

| Transition Type | Orbitals Involved | Typical Molar Absorptivity (ε) | Structural Requirement |

| π → π | π (bonding) → π (anti-bonding) | High (1,000 - 10,000 L mol⁻¹ cm⁻¹) | Unsaturated system (pyridine ring) |

| n → π | n (non-bonding) → π (anti-bonding) | Low (10 - 100 L mol⁻¹ cm⁻¹) | Atoms with lone pairs (N, O) |

| LMCT | Ligand-based MO → Metal-based d-orbital | Very High (>10,000 L mol⁻¹ cm⁻¹) | Metal complex with electron-rich ligand |

| MLCT | Metal-based d-orbital → Ligand-based π* MO | Very High (>10,000 L mol⁻¹ cm⁻¹) | Metal complex with π-acceptor ligand |

Mass Spectrometry (MS) for Compound Characterization and Derivatization Product Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is indispensable for determining the molecular weight and elucidating the structure of compounds.

For 4-methoxypyridine (MW: 109.13 g/mol ), electron ionization (EI) mass spectrometry would produce a molecular ion (M⁺˙) peak at m/z 109. nist.gov The fragmentation pattern provides structural information. Common fragmentation pathways for aromatic ethers include:

Loss of a methyl radical (•CH₃): Cleavage of the O–CH₃ bond would result in a fragment ion at m/z 94.

Loss of formaldehyde (B43269) (CH₂O): A rearrangement reaction could lead to the loss of a neutral formaldehyde molecule, producing a fragment at m/z 79.

Cleavage of the pyridine ring: Subsequent fragmentations would involve the breakdown of the stable aromatic ring, leading to smaller fragment ions.

The mass spectrum for the related 4-Methoxypyridine N-oxide (MW: 125.13 g/mol ) shows a molecular ion at m/z 125. nist.gov A prominent peak is often observed at M-16, corresponding to the loss of an oxygen atom from the N-oxide functionality.

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), many polar or non-volatile compounds require chemical derivatization to increase their thermal stability and volatility. While 4-methoxypyridine itself is reasonably volatile, derivatization can improve chromatographic peak shape and detection limits. Common derivatization strategies applicable to compounds with active hydrogens (like amines or hydroxyls) or specific functional groups include silylation and acylation. For a molecule like 4-methoxypyridine, derivatization might be employed in complex matrices to enhance its detection. A common silylating agent is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. Analysis of the resulting mass spectrum would show a molecular ion corresponding to the derivatized product, and the fragmentation would be influenced by the presence of the TMS group.

Table 3: Predicted Key Mass Spectrometry Fragments for 4-Methoxypyridine

| m/z Value | Proposed Fragment | Neutral Loss |

| 109 | [C₆H₇NO]⁺˙ (Molecular Ion) | - |

| 94 | [M - CH₃]⁺ | •CH₃ |

| 79 | [M - CH₂O]⁺˙ | CH₂O |

Supramolecular Chemistry and Complex Formation

Host-Guest Interactions Involving 4-Methoxypyridine (B45360) Hydrate (B1144303)

Host-guest chemistry involves the formation of complexes where a "host" molecule creates a binding cavity or surface for a complementary "guest" molecule or ion. nih.govmdpi.com 4-Methoxypyridine hydrate can participate in these interactions, potentially acting as either a host or a guest depending on the molecular environment.

The water molecule in the hydrate is crucial, as it can form hydrogen-bonded bridges, mediating the interaction between the 4-methoxypyridine moiety and other molecules. nih.gov In organized assemblies, such as crystalline solids or porous networks, 4-methoxypyridine can be included as a guest within the cavities of larger macrocyclic hosts. Conversely, self-assembly of this compound molecules can create pockets or channels that accommodate smaller guest molecules. The stability of these host-guest complexes is governed by a combination of non-covalent forces, including hydrogen bonding, π–π stacking, and van der Waals interactions. nih.gov

Formation of Metal Complexes with Hydrated Ligands

The pyridine (B92270) nitrogen atom and the oxygen of the related 4-Methoxypyridine N-oxide are excellent electron-pair donors, making them effective ligands for coordinating with metal ions. The presence of water of hydration can directly influence the resulting complex, either by co-coordinating to the metal center or by stabilizing the crystal lattice through an extended hydrogen-bonding network.

Pyridine N-oxides are well-established ligands in coordination chemistry, typically binding to metal ions through the exocyclic oxygen atom. wikipedia.org Transition metals from the first row, including manganese(II) and nickel(II), readily form stable complexes with these ligands. It is particularly common for these metals to form octahedral homoleptic complexes with the general formula [M(PyO)₆]²⁺. wikipedia.org

In the presence of chloride anions and water, as with the reaction of MnCl₂·4H₂O, the coordination environment is often more complex. Research on manganese(II) chloride complexes with pyridine N-oxide (PNO) and its methylated derivatives reveals the formation of pseudo-octahedral Mn(II) centers. researchgate.net In these structures, the water molecule from the hydrate often participates directly in the coordination sphere of the metal ion. For instance, the complex formed with pyridine N-oxide, [MnCl₂(PNO)(H₂O)]n, is a coordination polymer where the manganese ion is coordinated by two bridging PNO oxygen atoms, two bridging chloride atoms, one terminal chloride, and one terminal water molecule. researchgate.net Similar coordination behavior is observed with NiCl₂, where octahedral complexes involving hydrated pyridine N-oxide ligands can form. wikipedia.org

| Compound | Formula | Crystal System | Coordination Geometry | Key Feature |

|---|---|---|---|---|

| I | [MnCl₂(C₅H₅NO)(H₂O)]n | Monoclinic | Pseudo-octahedral | Coordination polymer with bridging N-oxide and chloride ligands. researchgate.net |

| II | [MnCl₂(C₆H₇NO)(H₂O)]n | Monoclinic | Distorted octahedral | Coordination polymer with bridging 2-methylpyridine (B31789) N-oxide and chloride ligands. researchgate.net |

| III | [Mn₂Cl₄(C₆H₇NO)₂(H₂O)₄] | Triclinic | Pseudo-octahedral | Dimeric structure with two bridging 3-methylpyridine (B133936) N-oxide ligands. researchgate.net |

Rational ligand design involves the strategic modification of a ligand's structure to tune the properties of the resulting metal complex. By altering the electronic and steric characteristics of the 4-methoxypyridine scaffold, it is possible to enhance its complexation efficiency, selectivity, and the functionality of the final assembly.

For example, introducing substituents onto the pyridine ring can modulate the ligand's electron-donating ability and create steric hindrance that influences the coordination geometry. A study on copper(II) complexes with methyl-substituted 4-nitropyridine (B72724) N-oxides demonstrated that the number and position of methyl groups strongly influence the final structure and cytotoxic properties of the complexes. nih.gov Similarly, the design of functionalized (1H-pyrazolyl)pyridine ligands allows for the synthesis of metal complexes with tunable photophysical and chemical properties, establishing a clear relationship between the ligand structure and the complex's function. researchgate.net This principle allows chemists to create bespoke ligands based on the 4-methoxypyridine framework for specific applications, such as catalysis, sensing, or materials science.

Co-crystallization Strategies with Organic Counterparts

Co-crystallization is a technique used to combine two or more different neutral molecules into a single, well-defined crystalline structure. nih.gov This strategy relies on specific intermolecular interactions, most commonly hydrogen bonding, to assemble the components into a stable crystal lattice.

The formation of co-crystals between a basic compound like 4-methoxypyridine and an acidic organic molecule is a robust strategy in crystal engineering. japtronline.com The acidic phenolic proton of 2,4-dinitrophenol (B41442) is a strong hydrogen-bond donor, while the nitrogen atom of the pyridine ring is a strong hydrogen-bond acceptor. This complementarity is expected to lead to the formation of a highly stable O-H···N supramolecular synthon, which is a reliable interaction for assembling co-crystals. bgu.ac.il

While the specific co-crystal between 4-methoxypyridine and 2,4-dinitrophenol is not detailed in the searched literature, a well-characterized analogue is the co-crystal of 4-nitrophenol (B140041) and 4,4′-bipyridine. In this structure, the phenol's hydroxyl group forms a distinct hydrogen bond with one of the pyridine nitrogen atoms, resulting in discrete, trimolecular units held together in a 2:1 stoichiometric ratio. nih.govresearchgate.net This interaction dictates the packing of the molecules in the solid state. The water molecule in this compound can further stabilize such structures by forming additional hydrogen bonds, acting as a bridge between the primary components or linking adjacent supramolecular units.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| O-H···N | 0.82 | 1.86 | 2.66 | 167.0 |

Data derived from structural reports of phenol-pyridine co-crystals, illustrating typical bond lengths and angles. nih.govresearchgate.net

Investigation of Re-entrant Supramolecular Interactions in Hydrate-Containing Mixtures

Re-entrant phase transition is a phenomenon observed in some multicomponent systems where a system transitions from an ordered state to a less ordered state, and then back to an ordered state as a single parameter (such as temperature or solvent composition) is continuously varied. nih.gov In supramolecular chemistry, this can manifest as the dissolution and subsequent re-assembly of a complex structure.

This behavior is often driven by a delicate balance of competing non-covalent interactions. nih.gov In a hydrate-containing mixture, such as one with this compound in a mixed solvent system, re-entrant behavior could be triggered by competitive hydrogen-bonding and hydrophobic interactions. For example, as the concentration of a co-solvent is increased, the initial crystalline hydrate structure might dissolve (order-to-disorder transition). However, a further increase in the co-solvent concentration could alter the solvent-solute interactions in such a way that it favors a new, differently organized supramolecular assembly to precipitate (disorder-to-order transition). The water molecules of hydration are central to this process, as their interactions with the pyridine, the co-solvent, and each other are highly sensitive to environmental changes. nih.gov

Advanced Applications in Organic Synthesis and Catalysis

4-Methoxypyridine (B45360) Hydrate (B1144303) as a Key Synthetic Building Block

4-Methoxypyridine hydrate serves as a versatile and crucial building block in the field of organic synthesis. Organic building blocks are foundational functionalized molecules that enable the assembly of more complex molecular structures. sigmaaldrich.com The reactivity of 4-methoxypyridine is enhanced by the methoxy (B1213986) group, which activates the nitrogen atom within the pyridine (B92270) ring, making it a participant in a variety of chemical transformations. exsyncorp.com This reactivity is harnessed in the synthesis of intermediates, biologically active molecules, and in proteomic research. exsyncorp.com For instance, it is utilized in the creation of benzoylated N-ylides, which function as inhibitors of protein farnesyltransferase. exsyncorp.com The strategic placement of the methoxy group influences the electronic properties of the pyridine ring, making it a valuable synthon for the construction of diverse and complex molecular architectures.

Strategic Applications in the Total Synthesis of Complex Natural Products

The utility of 4-methoxypyridine and its derivatives extends to the challenging field of total synthesis, where the goal is to construct complex natural products from simpler, commercially available starting materials. Its unique electronic and structural features have been exploited in the stereocontrolled synthesis of several alkaloids.

4-Methoxypyridine has been employed as a key starting material in the stereocontrolled synthesis of the dendrobatid alkaloid (±)-pumiliotoxin C and the Lythraceae alkaloid (±)-lasubine II. scientificlabs.ie The synthesis of these complex molecules requires precise control over the three-dimensional arrangement of atoms, a challenge that can be addressed by the strategic use of functionalized building blocks like 4-methoxypyridine. While specific details of the synthetic routes involving 4-methoxypyridine were not fully elucidated in the provided search results, its documented use underscores its importance in accessing these intricate natural product scaffolds. scientificlabs.ie Other synthetic strategies towards pumiliotoxin C have involved asymmetric Diels-Alder reactions and sequential protonation-nucleophilic additions as key steps to assemble the bicyclic core. emory.edu Similarly, various approaches to lasubine II have been developed, including those utilizing N-methoxyamines in three-component allylation reactions and organo-catalyzed Mannich reactions. researchgate.netnih.gov

| Natural Product | Synthetic Strategy Featuring Methoxypyridine | Key Reaction | Reference |

| (±)-Lycoposerramine R | Used as a masked pyridone equivalent | Eschenmoser Claisen rearrangement | nih.govnih.gov |

| (±)-Pumiliotoxin C | Starting reagent for stereocontrolled synthesis | Not specified | scientificlabs.ie |

| (±)-Lasubine II | Starting reagent for stereocontrolled synthesis | Not specified | scientificlabs.ie |

Construction of Highly Functionalized Pyridine Derivatives

The inherent reactivity of 4-methoxypyridine and its derivatives makes them valuable precursors for the synthesis of a wide array of more complex, highly functionalized pyridine-containing molecules.

4-Methoxypyridine has been utilized in the efficient construction of dihydropyridin-4-ones. scientificlabs.ie These structures are of interest as they are potential ligands for neuronal nicotinic acetylcholine (B1216132) receptors. scientificlabs.ie While the specific reaction details for the conversion of 4-methoxypyridine to dihydropyridin-4-ones were not available in the search results, this application highlights its role in accessing medicinally relevant scaffolds. The synthesis of dihydropyridines, in general, is a well-established area of organic chemistry, with methods like the Hantzsch synthesis being prominent. organic-chemistry.orgwjpmr.comnih.govsharif.edu

Bipyridines are a class of compounds with significant applications as ligands in catalysis, as photosensitizers, and in the construction of supramolecular architectures. mdpi.comresearchgate.netnih.gov Various synthetic methods have been developed for their preparation, often involving the coupling of pyridine derivatives. mdpi.comresearchgate.netnih.gov While direct coupling of 4-methoxypyridine was not explicitly detailed, related methoxypyridine derivatives have been used in Negishi coupling reactions to form bipyridines. For example, (3-(diisopropylcarbamoyl)-4-methoxypyridin-2-yl)zinc (II) chloride has been coupled with 2-bromopyridine (B144113) in the presence of a palladium catalyst. mdpi.com Other common methods for bipyridine synthesis include Suzuki coupling, Stille coupling, and Ullmann coupling, which involve the use of organoboron, organotin, and copper reagents, respectively. mdpi.comresearchgate.net

| Derivative Class | Synthetic Application of Methoxypyridine Moiety | Significance of Product | General Synthetic Methods |

| Dihydropyridin-4-ones | Starting material for their efficient construction. scientificlabs.ie | Potential ligands for neuronal nicotinic acetylcholine receptors. scientificlabs.ie | Hantzsch synthesis, reactions involving enamino or carbonylic derivatives. organic-chemistry.orgsharif.edu |

| Bipyridine Derivatives | A related derivative, (3-(diisopropylcarbamoyl)-4-methoxypyridin-2-yl)zinc (II) chloride, is used in Negishi coupling. mdpi.com | Ligands for catalysts, photosensitizers, components of supramolecular structures. mdpi.comresearchgate.netnih.gov | Suzuki coupling, Stille coupling, Negishi coupling, Ullmann coupling, Wurtz coupling. mdpi.comresearchgate.netnih.gov |

Design and Synthesis of Advanced Ligands for Metal Catalysis

The inherent electronic properties of the 4-methoxypyridine scaffold, characterized by the electron-donating methoxy group at the 4-position, make it an attractive platform for the design and synthesis of advanced ligands for metal catalysis. The strategic incorporation of this moiety can significantly influence the steric and electronic environment of the resulting metal complex, thereby tuning its catalytic activity and selectivity.

While direct synthetic routes starting from this compound to complex phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands are not extensively documented in readily available literature, the functionalization of the pyridine ring is a well-established strategy in ligand synthesis. For instance, the nucleophilic substitution of halogens at the 2- and 6-positions of a 4-methoxypyridine core with phosphine or amine functionalities is a viable, albeit underexplored, pathway to novel ligand architectures.

The N-oxide derivative, 4-methoxypyridine N-oxide, has demonstrated utility as a versatile ligand. It can act as a bridging ligand, coordinating to one, two, or even three metal centers simultaneously, as observed in its complexes with silver(I) salts. researchgate.net This bridging capability is crucial in the construction of multinuclear metal complexes and coordination polymers, which can exhibit unique catalytic properties. The electron-rich nature of 4-methoxypyridine N-oxide allows it to form stable complexes with a variety of transition metals, including copper, zinc, and cobalt. researchgate.net

Catalytic Applications in Modern Organic Chemistry

The derivatives of this compound have found significant application in various modern catalytic organic reactions, underscoring their potential in the synthesis of complex and valuable molecules.

Development of Enantioselective Catalytic Systems

A notable advancement in the use of 4-methoxypyridine derivatives is in the realm of enantioselective catalysis. Specifically, 4-methoxypyridine and its substituted analogues have been successfully employed as substrates in the copper-catalyzed enantioselective dearomative addition of Grignard reagents. acs.org This methodology provides a direct route to highly enantioenriched chiral dihydro-4-pyridones, which are valuable building blocks in medicinal chemistry.

The reaction proceeds via the in situ formation of an N-acylpyridinium salt from the 4-methoxypyridine derivative, which is then attacked by the Grignard reagent under the control of a chiral copper(I) complex. The choice of the chiral ligand for the copper catalyst is crucial for achieving high enantioselectivity. A variety of commercially available chiral ligands, including bidentate ferrocenyl- and biaryl-based diphosphines, have been screened, with a diphosphine ligand proving to be particularly effective. acs.org

The scope of this reaction has been explored with various substituted 4-methoxypyridines, demonstrating the versatility of the catalytic system.

| Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| 4-Methoxyquinoline | Corresponding dihydropyridone | 75 | 97 | acs.org |

| 3-Substituted-4-methoxypyridine | Corresponding dihydropyridone | 62 | 82 | acs.org |

| 2-Phenyl-4-methoxypyridine | No conversion | - | - | acs.org |

| 2-Bromo-4-methoxypyridine | No conversion | - | - | acs.org |

These results highlight the sensitivity of the reaction to the substitution pattern on the pyridine ring, with substituents at the 2-position inhibiting the reaction. acs.org

Design of Pincer Ligands and Their Catalytic Efficacy

Pincer ligands, which are tridentate ligands that bind to a metal in a meridional fashion, are known for their ability to form highly stable and catalytically active metal complexes. The rigid framework of pincer ligands allows for precise control over the metal's coordination sphere, which is advantageous for catalysis. While the direct incorporation of a 4-methoxypyridine core into a pincer ligand is not widely reported, the general principles of pincer ligand design can be applied.

The synthesis of pincer complexes often involves the metalation of the ligand precursor through C-H activation. A typical pincer ligand features a central aromatic ring, such as pyridine or benzene, flanked by two donor arms, which can be phosphines, amines, or other coordinating groups. The electronic nature of the central ring significantly impacts the properties of the resulting metal complex. The electron-donating methoxy group in a 4-methoxypyridine-based pincer ligand would be expected to increase the electron density at the metal center, potentially enhancing its catalytic activity in certain reactions, such as cross-coupling and hydrogenation.

Iron pincer complexes based on 2,6-disubstituted pyridine frameworks have shown promise in various catalytic applications. rsc.org The synthesis of these complexes can be achieved by reacting the corresponding ligand with an iron precursor. The catalytic performance of these complexes is highly dependent on the nature of the donor arms and the substituents on the pyridine ring.

Exploration of Metal-Free Catalysis (as inferred from N-oxide reactivity)

The reactivity of 4-methoxypyridine N-oxide offers insights into potential metal-free catalytic processes. Pyridine N-oxides are known to be effective nucleophilic catalysts in various reactions. chemicalbook.com Furthermore, they can act as oxygen transfer agents, a property that is central to many oxidation reactions.

For instance, 4-methoxypyridine N-oxide can be used as a terminal oxidant in molybdenum-catalyzed N-oxidation of various nitrogen heterocycles using hydrogen peroxide. nih.gov Mechanistic studies of such reactions can help elucidate the role of the N-oxide and potentially lead to the development of metal-free oxidation systems where the N-oxide itself, or a derivative, acts as the primary catalyst.

The photocatalytic deoxygenation of pyridine N-oxides using rhenium complexes has also been reported. rsc.org This process, which proceeds under mild conditions, demonstrates the accessibility of redox transformations involving the N-O bond. Understanding the mechanism of such reactions could pave the way for the design of metal-free photocatalytic systems where an organic photosensitizer, in conjunction with a suitable sacrificial reductant, could effect the deoxygenation, or conversely, where the excited state of a pyridine N-oxide derivative could participate in oxygen transfer reactions. The ability of 4-methoxypyridine N-oxide to participate in both nucleophilic catalysis and oxygen transfer reactions suggests its potential as a versatile component in the design of novel metal-free catalytic cycles.

Future Directions and Emerging Research Frontiers

Exploration of Novel Supramolecular Architectures with Hydrate (B1144303) Components

The water molecule within 4-methoxypyridine (B45360) hydrate is a critical component that can direct the formation of complex, multi-dimensional structures. The future of this field lies in systematically exploring how these hydrate components build novel supramolecular architectures through intricate hydrogen-bonding networks.

Researchers are increasingly interested in how water molecules, acting as hydrogen bond donors and acceptors, can connect with the pyridine (B92270) nitrogen and methoxy (B1213986) oxygen of the primary molecule. This can lead to the formation of predictable patterns, or synthons, which are the building blocks of crystal engineering. The interplay of hydrogen bonds involving the hydrate can result in diverse architectures such as chains, layers, and more complex three-dimensional frameworks. acs.org The study of pyridine-based supramolecular assemblies has shown that hydrogen bonding is a powerful tool for creating organized structures, including liquid crystals. mdpi.com

Advanced Computational Modeling for Precise Prediction of Hydration Effects

Computational chemistry offers powerful tools to predict and understand the role of water in the structure and energetics of hydrated crystals. The precise prediction of hydration effects is an emerging frontier that can significantly accelerate the discovery and design of new materials based on 4-methoxypyridine hydrate.

Advanced computational methods, such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory, can be employed to calculate the molecular structures and binding energies of hydrated clusters. rsc.org For instance, methods like free energy perturbation and thermodynamic integration can be used to calculate the hydration free energy differences between pyridine and its derivatives. nih.gov These calculations can reveal the energetic contributions of adding water molecules to the crystal lattice and help understand the stability of different hydrated forms.

A key finding from computational studies on similar molecules is the strong compensation between the energetic and entropic components of hydration. nih.gov While the addition of a methyl group to pyridine, for example, makes the hydration energy more negative, it also decreases the entropy of hydration. nih.gov Future modeling of this compound will need to accurately capture these subtle thermodynamic balances. Furthermore, developing improved models, such as those based on approximate density functional theory (DFTB), will be crucial for simulating the dynamic behavior of water molecules within the crystal lattice and understanding their influence on properties like proton transfer. ornl.gov These simulations can guide experimental efforts by predicting the most stable hydrate forms and their potential functionalities.

Development of Sustainable and Green Synthetic Methodologies for Hydrate Production

The production of 4-methoxypyridine and its subsequent hydration are areas ripe for the application of green chemistry principles to reduce environmental impact and improve efficiency. Future research will focus on developing sustainable synthetic routes that minimize waste, avoid hazardous solvents, and reduce energy consumption. mdpi.commanuscriptpoint.com

Traditional methods for synthesizing pyridine derivatives often involve harsh conditions and hazardous reagents. ijarsct.co.in Emerging green synthetic methodologies offer more environmentally benign alternatives. nih.govrasayanjournal.co.in These include:

Microwave-assisted synthesis: This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating. nih.govmdpi.com

Multicomponent reactions: These reactions combine three or more reactants in a single step to form a complex product, which increases efficiency and reduces waste. rasayanjournal.co.innih.gov

Biocatalysis: The use of enzymes as catalysts can lead to highly selective reactions under mild conditions, often in aqueous media. ijarsct.co.inmdpi.com

Solvent-free reactions: Conducting reactions without a solvent, or in more environmentally friendly solvents like water or ionic liquids, can significantly reduce the environmental footprint of the synthesis. ijarsct.co.inrasayanjournal.co.inbiosynce.com

The development of these green methodologies for the synthesis of 4-methoxypyridine N-oxide, a common precursor, and its subsequent hydration will be a key research focus. researchgate.net The goal is to create processes that are not only efficient and cost-effective but also align with the principles of sustainable development. iomcworld.com

| Methodology | Key Advantages | Potential Application for this compound | References |

|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, higher yields, energy efficiency. | Rapid synthesis of 4-methoxypyridine or its precursors. | nih.govmdpi.com |

| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity. | Efficient one-pot synthesis of functionalized 4-methoxypyridine derivatives. | rasayanjournal.co.innih.gov |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. | Enzymatic synthesis of the pyridine core or specific functionalization steps. | ijarsct.co.inmdpi.com |

| Solvent-Free / Green Solvents | Minimized waste, reduced toxicity, easier purification. | Synthesis of 4-methoxypyridine or its crystallization into the hydrate form in water. | ijarsct.co.inrasayanjournal.co.in |

Integration of this compound in Advanced Materials Science for Functional Solid-State Systems

The unique structural features of this compound, particularly its capacity for directed hydrogen bonding, make it a promising candidate for integration into advanced functional materials. Pyridine and its derivatives are already recognized as significant scaffolds in materials science and medicinal chemistry, forming the basis for a wide range of applications. nih.govnih.gov

Future research will explore the use of this compound as a building block in the construction of functional solid-state systems. This could include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen atom is an excellent ligand for metal ions. By incorporating this compound into coordination polymers, it may be possible to create materials with tailored porosity, catalytic activity, or sensing capabilities. biosynce.com

Liquid Crystals: The ability of pyridine-based molecules to form hydrogen-bonded supramolecular assemblies is known to induce liquid crystalline phases. mdpi.com The hydrate component could be used to tune the self-assembly process and stabilize specific mesophases, leading to new materials for display technologies or sensors.

Pharmaceutical Co-crystals: Water molecules play a critical role in the structure and stability of pharmaceutical hydrates and co-crystals. mdpi.com By understanding the supramolecular synthons formed by this compound, it could be used as a co-former to modify the physical properties, such as solubility and bioavailability, of active pharmaceutical ingredients (APIs).

The integration of this compound into functional systems relies on a deep understanding of its solid-state chemistry. By controlling the crystallization conditions and introducing complementary molecules, researchers can guide the self-assembly process to create materials with novel and useful properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。